molecular formula C11H19N3O2 B13543893 Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate

Cat. No.: B13543893
M. Wt: 225.29 g/mol
InChI Key: VMISOHLDKLJDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the reaction of 4-(1h-imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 4-(1h-imidazol-1-yl)benzaldehyde is reacted with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction mixture is then subjected to recrystallization from hot methanol to obtain the desired product in good yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide . This interaction can affect various biological pathways and processes, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can be compared with other imidazole derivatives, such as:

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3

InChI Key

VMISOHLDKLJDCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCN1C=CN=C1)NC

Origin of Product

United States

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